REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[CH:4]([C:6]1[CH:14]=[CH:13][C:9]2[N:10]=[CH:11][S:12][C:8]=2[CH:7]=1)[CH3:5].[OH-].[Na+]>C(OCC)(=O)C>[S:12]1[C:8]2[CH:7]=[C:6]([CH:4]([CH3:5])[C:3]([OH:15])=[O:2])[CH:14]=[CH:13][C:9]=2[N:10]=[CH:11]1 |f:1.2|
|
Name
|
2-benzothiazol-6-yl-propionic acid methyl ester
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)C1=CC2=C(N=CS2)C=C1)=O
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Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour until the reaction mixture
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with dichloromethane (×2)
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
CUSTOM
|
Details
|
to afford the crude product, which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1C=C(C=C2)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 69.2% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |